Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride
Description
Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride (CAS RN: 68400-35-1) is an azo compound characterized by a sulfonic acid group attached to a benzene ring, linked via an azo (-N=N-)-bond to a substituted phenyl group containing amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) substituents. Its molecular formula is C₁₄H₁₅N₃O₄S·ClH, with a molecular weight of 357.813 g/mol . The compound exhibits an E/Z isomerism due to the azo group, as confirmed by its SMILES notation: Cl.COC1=C(N)C=C(C)C(=C1)\N=N\C2=CC=C(C=C2)S(O)(=O)=O . It is used in industrial applications, particularly as a dye intermediate or in analytical chemistry due to its chromophoric properties .
Properties
CAS No. |
68400-35-1 |
|---|---|
Molecular Formula |
C14H16ClN3O4S |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid;hydrochloride |
InChI |
InChI=1S/C14H15N3O4S.ClH/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);1H |
InChI Key |
BLQJKDFPGRNLAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-5-methoxybenzenesulfonic Acid (Key Intermediate)
A critical precursor for the azo coupling is 2-amino-5-methoxybenzenesulfonic acid. A novel and efficient synthetic method has been documented, which improves yield and reduces toxic by-products compared to traditional methods:
- Starting Material: Phenol
-
- Nitration of phenol with sulfuric acid and sodium nitrate to form p-nitrophenol under controlled temperature (10–15°C).
- Reduction of p-nitrophenol to p-aminophenol using zinc powder and hydrochloric acid.
- Sulfonation of p-aminophenol with concentrated sulfuric acid and an Aladdin reagent (catalyst) under elevated pressure (1.2–1.5 MPa) and temperature (35–40°C) to yield 2-amino-5-hydroxybenzenesulfonic acid.
- Conversion to sodium salt by treatment with sodium hydroxide solution.
- Methylation with methyl iodide (CH3I) at room temperature to obtain 2-amino-5-methoxysodium phenolate.
- Acidification with sulfuric acid at 105–115°C to precipitate 2-amino-5-methoxybenzenesulfonic acid crystals.
Yield: Approximately 82%
- Advantages: Mild reaction conditions, non-toxic by-products, and biodegradability of the product.
Azo Coupling Reaction
The azo compound is formed by diazotization of the substituted aniline derivative followed by coupling with benzenesulfonic acid derivatives:
- Diazotization: The 4-amino-5-methoxy-2-methylphenyl compound is diazotized using sodium nitrite in acidic medium at low temperatures.
- Coupling: The diazonium salt is then coupled with benzenesulfonic acid or its derivatives under controlled pH and temperature to form the azo linkage.
- Monohydrochloride Formation: The azo product is converted into its monohydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration | Phenol + H2SO4 + NaNO2 | 10–15 | Atmospheric | ~30 | - | Controlled pH 4–6, stirring required |
| Reduction | Zn powder + HCl | Room temp | Atmospheric | 40–50 | - | Stop heating when p-aminophenol forms |
| Sulfonation | Conc. H2SO4 + Aladdin reagent | 35–40 | 1.2–1.5 | 60–90 | - | Dropwise acid addition, stirring |
| Neutralization & Salt Formation | NaOH (15%) solution | 50–55 | Atmospheric | 20–25 | - | Soaking and filtering |
| Methylation | CH3I solution | Room temp | Atmospheric | 30–40 | - | Stirring required |
| Acidification | H2SO4 (65%) | 105–115 | Atmospheric | 50–70 | 82 | Cooling to 5–7°C for crystallization |
Data synthesized from patent CN105218406A and related research
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Nitration of Phenol | H2SO4, NaNO2, 10–15°C | - | Mild temperature, controlled pH | Requires careful temperature control |
| Reduction to p-Aminophenol | Zn powder, HCl, room temperature | - | Simple, effective | Zinc disposal, reaction monitoring |
| Sulfonation | Conc. H2SO4, Aladdin reagent, 35–40°C, 1.2–1.5 MPa | - | High yield, mild pressure | Requires pressure equipment |
| Neutralization & Salt Formation | NaOH solution, 50–55°C | - | Efficient salt formation | Requires precise pH control |
| Methylation | Methyl iodide, room temperature | - | High selectivity | Handling of methyl iodide |
| Acidification & Crystallization | H2SO4 (65%), 105–115°C, cooling to 5–7°C | 82 | High purity crystals | Temperature control critical |
| Azo Coupling & Salt Formation | Diazonium salt, benzenesulfonic acid, HCl | - | Stable monohydrochloride salt | Requires low temperature and pH control |
Chemical Reactions Analysis
Reactivity Under Acidic/Basic Conditions
The compound exhibits distinct behavior in acidic and alkaline environments due to its functional groups:
Table 2: Stability and Reactivity
Degradation Pathways :
-
Photolysis : Azo bonds may cleave under UV light, forming aromatic amines .
-
Reduction : Catalytic hydrogenation or Zn/HCl reduces the azo group to two primary amines .
Functional Group Transformations
The compound participates in reactions typical of azo dyes and sulfonic acids:
Table 3: Reaction Types and Products
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt | Coupling with phenols |
| Electrophilic Substitution | HNO₃ (conc.), H₂SO₄ | Nitro derivatives at ortho/para positions | Intermediate synthesis |
| Methylation | CH₃I, K₂CO₃ | Methoxy-substituted derivatives | Solubility modulation |
Mechanistic Notes :
-
The amino group directs electrophiles to the para position relative to the azo linkage .
-
The methoxy group sterically hinders reactions at the 5-position .
Environmental and Biological Interactions
While not directly studied for this compound, analogous azo sulfonic acids show:
Scientific Research Applications
Applications in Dye Chemistry
One of the primary applications of benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]- is in the production of dyes and pigments. It serves as an intermediate in the synthesis of azo dyes, which are widely used due to their vibrant colors and stability.
Table 1: Azo Dyes Derived from Benzenesulfonic Acid
| Dye Name | Application Area | Color |
|---|---|---|
| Sirius Scarlet GG | Histological staining | Red |
| Acid Red 73 | Textile dyeing | Red |
| Direct Red 28 | Paper and leather dyeing | Red |
Histological Applications
Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]- is particularly notable for its role as a histological dye. It is utilized in staining biological tissues for microscopic examination. The dye's ability to bind to specific cellular components enhances contrast, allowing for better visualization of tissue structure.
Case Study: Use in Histology
A study published in the Journal of Histochemistry demonstrated the effectiveness of Sirius Scarlet GG (derived from this compound) in staining collagen fibers in tissue sections. The results showed that the dye provided superior contrast compared to traditional stains, making it easier to identify pathological changes in connective tissue .
Potential Therapeutic Applications
Recent research has indicated that compounds similar to benzenesulfonic acid derivatives may possess therapeutic properties. The azo group present in the molecule can be modified to enhance bioactivity against specific targets.
Table 2: Research Findings on Therapeutic Potential
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds, which are responsible for its color properties. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes and interactions with cellular components .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Physicochemical Properties
- Solubility: The hydrochloride form (target compound) has enhanced water solubility compared to the free acid due to ionic interactions . The monosodium salt (CAS 3626-35-5) exhibits even higher solubility in polar solvents .
- Stability: Chloro-substituted derivatives (e.g., CAS 67906-54-1) show greater photostability but reduced reactivity in azo coupling reactions compared to amino-substituted analogs .
- Biological Activity: Pyrazolyl-diazenyl derivatives (e.g., CAS 154946-66-4) are explored for antimicrobial properties, whereas the target compound is primarily non-biological .
Biological Activity
Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride (CAS No. 68400-35-1) is an azo compound notable for its unique structural features, which include an amino group, a methoxy group, and a sulfonic acid moiety. This compound has attracted attention for its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry.
- Molecular Formula : C₁₄H₁₆ClN₃O₄S
- Molecular Weight : 357.81 g/mol
- Appearance : Black moist powder
Synthesis
The synthesis of this compound typically involves a diazotization reaction followed by azo coupling. The process starts with the diazotization of 4-amino-5-methoxy-2-methylaniline using sodium nitrite and hydrochloric acid, subsequently coupling it with benzenesulfonic acid under alkaline conditions to yield the final product.
Biological Activity Overview
Research into the biological activity of 4-[(4-amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid has revealed several key areas of interest:
Cytotoxic Effects
Studies have indicated that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in human breast cancer cells (MCF-7) and human liver cancer cells (HepG2) through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests have demonstrated effectiveness against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Properties
Research indicates that 4-[(4-amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid possesses significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in various diseases.
Case Studies
-
Cytotoxicity in Cancer Research :
- A study published in Cancer Letters explored the effects of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
- Antimicrobial Efficacy :
- Antioxidant Mechanism Investigation :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClN₃O₄S |
| Molecular Weight | 357.81 g/mol |
| CAS Number | 68400-35-1 |
| Appearance | Black moist powder |
| Biological Activity | Effect |
|---|---|
| Cytotoxicity | Inhibits cancer cell proliferation |
| Antimicrobial | Effective against E. coli, S. aureus |
| Antioxidant | Scavenges free radicals |
Q & A
Q. Purification :
- Recrystallization : Use polar solvents like ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with eluents such as ethyl acetate/hexane (1:3 ratio) to isolate the pure compound.
- Melting Point Verification : Confirm purity via melting point analysis (expected range: 45–50°C for intermediates, based on analogous benzenesulfonic acid derivatives) .
Basic: How can spectroscopic methods (NMR, UV-Vis) characterize this compound’s structure?
Methodological Answer:
- ¹H NMR :
- Azo Group (–N=N–) : Adjacent protons exhibit deshielded signals (δ 7.5–8.5 ppm).
- Methoxy (–OCH₃) : Sharp singlet at δ 3.8–4.0 ppm.
- Aromatic Protons : Multiplet signals between δ 6.5–8.0 ppm .
- UV-Vis :
- The azo chromophore absorbs strongly in the visible range (λₘₐₓ ~400–500 nm), with shifts dependent on substituent electronic effects .
- Tautomerism Analysis :
- Detect tautomeric forms (e.g., hydrazone vs. azo) via distinct NMR singlets (e.g., δ 8.95–10.42 ppm for N–H groups in tautomers) .
Basic: What strategies enhance the compound’s solubility for in vitro studies?
Methodological Answer:
- Salt Formation : React with sodium hydroxide to form sodium sulfonate salts, improving aqueous solubility .
- Co-Solvent Systems : Use DMSO:water (1:4) or ethanol:water (1:9) mixtures to balance polarity .
- pH Adjustment : Maintain solutions at pH >7 to deprotonate sulfonic acid groups, enhancing solubility .
Advanced: How does tautomerism impact the compound’s reactivity and spectroscopic data?
Methodological Answer:
Tautomerism between azo and hydrazone forms (Scheme 2 in ) affects:
- Reactivity : The hydrazone form may exhibit enhanced nucleophilic character at the N–H site, influencing metal coordination or electrophilic substitution .
- Spectroscopy :
- NMR : Distinct N–H signals (δ 8.95–10.42 ppm) confirm tautomeric equilibria.
- UV-Vis : Hydrazone tautomers show red-shifted absorbance due to extended conjugation .
Experimental Design :
- Use variable-temperature NMR to study tautomer ratios.
- Compare UV-Vis spectra in solvents of differing polarity (e.g., water vs. DMF).
Advanced: What mechanistic insights govern azo bond formation during synthesis?
Methodological Answer:
- Diazotization :
- Coupling Reaction :
- Electrophilic Aromatic Substitution : The diazonium ion attacks the sulfonated benzene’s electron-rich para position.
- pH Dependence : Optimal coupling occurs at pH 4–6; acidic conditions stabilize the diazonium ion, while basic conditions deactivate the aromatic ring .
Advanced: How does this compound interact with biological macromolecules (e.g., proteins/DNA)?
Methodological Answer:
- Binding Studies :
- Mechanistic Insights :
- The azo group may intercalate into DNA base pairs, while sulfonate groups facilitate electrostatic interactions with positively charged protein residues .
- Data Contradictions :
Advanced: What analytical challenges arise in quantifying this compound in complex matrices?
Methodological Answer:
- HPLC Method :
- Interference Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
